

Difference between α -D-fructofuranose and β -D-fructofuranose.

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Compound of Interest

Compound Name: *D-fructofuranose*

Cat. No.: *B12894040*

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An In-depth Technical Guide to the Core Differences Between α -D-fructofuranose and β -D-fructofuranose

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

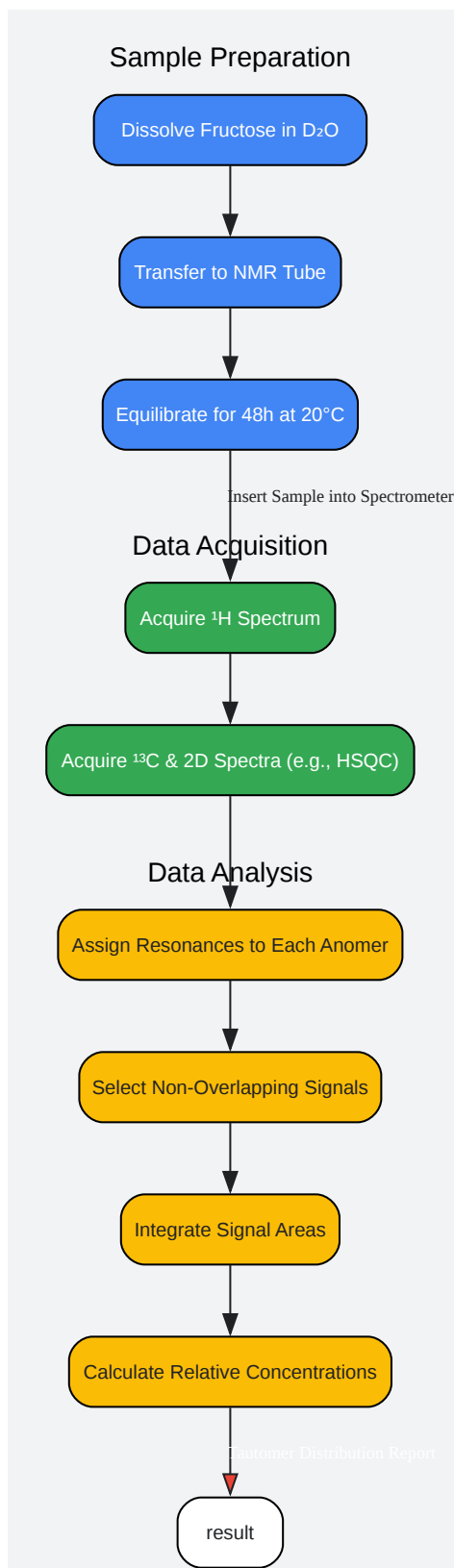
D-Fructose, a ketohexose of significant biological and commercial importance, exists in solution not as a single entity but as an equilibrium mixture of several tautomers. Among these are the five-membered ring structures known as fructofuranoses. The distinction between the α -D-fructofuranose and β -D-fructofuranose anomers is fundamental to understanding the chemical reactivity, physical properties, and biological recognition of fructose. This guide provides a detailed technical examination of the stereochemical differences, comparative physical data, and the experimental protocols used to differentiate these two critical isomers.

Core Structural and Stereochemical Differences

The primary distinction between α -D-fructofuranose and β -D-fructofuranose lies in the stereochemical configuration at the anomeric carbon, which is the C-2 carbon in fructose. Fructose cyclizes through an intramolecular nucleophilic attack of the C-5 hydroxyl group on the C-2 ketone, forming a cyclic hemiketal.^[1] This cyclization creates a new stereocenter at C-2, resulting in two possible diastereomers called anomers.

- **α -D-fructofuranose**: In this anomer, the hydroxyl group (-OH) attached to the anomeric carbon (C-2) is in a trans orientation with respect to the -CH₂OH group at the C-5 position. In a standard Haworth projection, this anomeric -OH group is depicted pointing downwards.^[1]^[2]
- **β -D-fructofuranose**: Conversely, in the β -anomer, the anomeric hydroxyl group is in a cis orientation to the -CH₂OH group at C-5. In a Haworth projection, this anomeric -OH group is shown pointing upwards.^[1]^[2]

This seemingly minor stereochemical variance has profound implications for the molecule's three-dimensional shape, stability, and interaction with other molecules, such as enzymes. The interconversion between the α and β anomers, via the open-chain keto form, is a phenomenon known as mutarotation.^[3]^[4]^[5]



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